Elatoside B

Description

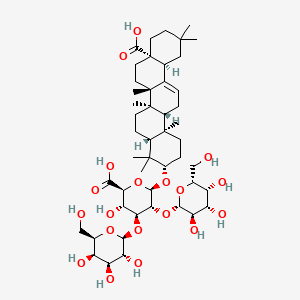

Elatoside B is a triterpene glycoside isolated from Aralia elata (Japanese angelica tree), a plant widely used in traditional medicine for its anti-inflammatory, cardioprotective, and hypoglycemic properties . Its molecular formula is C₄₈H₇₆O₁₉ (molecular weight: 957.10 g/mol), characterized by a complex oleanane-type triterpene aglycone linked to multiple sugar moieties, including glucose and arabinose residues .

Properties

CAS No. |

156856-38-1 |

|---|---|

Molecular Formula |

C48H76O19 |

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25-,26+,27-,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1 |

InChI Key |

YDZWHGJRWMQCDP-RPZIOYONSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Synonyms |

elatoside B oleanolic acid 3-O-((galactopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Elatoside B belongs to the oleanolic acid glycoside family, sharing a common aglycone core with other Aralia-derived saponins. Key structural differences lie in the number, type, and linkage of sugar units. Below is a comparative analysis:

Key Observations :

- Sugar Diversity: this compound’s bioactivity may stem from its unique combination of glucose and arabinose residues, which differ from Elatoside E’s rhamnose-containing structure .

- Functional Groups : Calenduloside E’s glucuronic acid moiety enhances water solubility, unlike this compound’s predominantly hydrophobic profile .

Pharmacological Activities

Cardioprotective Effects

- Elatoside C : Reduces hypoxia/reoxygenation (H/R)-induced apoptosis in H9c2 cardiomyocytes by suppressing ER stress markers (GRP78, CHOP) and activating STAT3 .

- Calenduloside E : Protects vascular endothelial cells (HUVECs) from oxidative damage by targeting Hsp90AB1, a mechanism distinct from Elatoside C’s STAT3 pathway .

Hypoglycemic Activity

- Elatoside E: Lowers blood glucose via AMPK activation and enhanced insulin sensitivity, linked to its rhamnose-glucose-arabinose sugar chain .

Anti-Inflammatory Effects

Critical Analysis of Structure-Activity Relationships (SAR)

Impact of Glycosylation

- Sugar Chain Length : this compound’s larger size (vs. Elatoside A) correlates with enhanced receptor binding affinity and prolonged metabolic stability .

- Stereochemistry: The β-configuration of this compound’s glucose residues may improve interactions with lipid membranes compared to Elatoside E’s α-linked rhamnose .

Functional Group Modifications

- Hydroxyl Groups: this compound’s 11 H-bond donors (vs. Elatoside C’s 8) enhance solubility in polar environments, favoring intracellular targets .

- Methylation : Methyl esters in derivatives like Elatoside K methyl ester (C₄₈H₇₆O₁₉) alter pharmacokinetics, reducing renal clearance compared to this compound .

Q & A

Basic: How should I design experiments to evaluate Elatoside B’s bioactivity in vitro?

Methodological Answer:

- Define Variables Using P-E/I-C-O Framework :

- Population (P) : Target cell lines (e.g., cancer, neuronal).

- Exposure/Intervention (E/I) : this compound dosage ranges (e.g., 0.1–100 µM) and exposure duration.

- Comparison (C) : Negative controls (solvent-only) and positive controls (reference compounds).

- Outcome (O) : Quantifiable endpoints (e.g., apoptosis rate, IC₅₀, gene expression via RT-qPCR).

- Use "Shell Tables" : Predefine variables in tables to standardize data collection (Example below) .

| Variable Type | Parameter | Measurement Method |

|---|---|---|

| Independent | Dosage (µM) | Serial dilution |

| Dependent | Cell viability (%) | MTT assay |

| Control | DMSO solvent control | N/A |

- Feasibility Check : Ensure cell lines and assays align with this compound’s solubility and stability (e.g., DMSO compatibility) .

Basic: What in vitro models are appropriate for studying this compound’s mechanism of action?

Methodological Answer:

- Prioritize Mechanistic Relevance :

- Cancer Research : Use apoptosis-sensitive lines (e.g., HeLa, MCF-7) with caspase-3/7 activation assays.

- Neuroprotection : Primary neuronal cultures or SH-SY5Y cells with oxidative stress models (e.g., H₂O₂-induced damage).

- Triangulate Methods : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify pathways (e.g., PI3K/AKT, NF-κB) .

- Data Validation : Replicate findings across ≥3 biological replicates and use statistical tests (e.g., ANOVA with post-hoc analysis) .

Advanced: How can I resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

- Identify Confounding Variables :

- Conduct Sensitivity Analysis : Use software like Phoenix WinNonlin to model absorption/distribution parameters under varying assumptions .

- Replication Protocol : Standardize administration routes (e.g., oral vs. intravenous) and fasting conditions across labs .

Example Contradiction Analysis Table:

| Study | Dose (mg/kg) | Cmax (ng/mL) | Method | Species | Key Limitation |

|---|---|---|---|---|---|

| A | 10 | 120 ± 15 | HPLC-UV | Rat | Low sensitivity |

| B | 10 | 75 ± 10 | LC-MS/MS | Mouse | Fasting not controlled |

Advanced: What strategies optimize this compound’s stability in long-term bioactivity assays?

Methodological Answer:

- Condition Screening :

- Stability-Indicating Assays : Use forced degradation studies (e.g., UV exposure, pH extremes) paired with HPLC to quantify degradation products .

- Data Documentation : Report stability data in supplementary materials with raw chromatograms .

Basic: How do I formulate a hypothesis-driven research question for this compound’s anti-inflammatory effects?

Methodological Answer:

- Apply FLOAT Method :

- Avoid Broad/Narrow Scopes :

Advanced: How should I address ethical considerations in this compound’s in vivo toxicity studies?

Methodological Answer:

- Ethical Frameworks :

- 3Rs Principle : Replace mammalian models with zebrafish embryos where possible; refine dosing to minimize suffering .

- IACUC Compliance : Detail anesthesia/euthanasia protocols and justify sample sizes statistically to avoid overuse of animals .

- Data Transparency : Publish negative results (e.g., lack of efficacy at certain doses) to prevent redundant experiments .

Basic: What statistical approaches are appropriate for dose-response studies of this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ .

- Outlier Handling : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalies without biasing results .

- Power Analysis : Predefine sample sizes (e.g., n=6/group) to ensure 80% power for detecting ≥20% effect sizes .

Advanced: How can I integrate multi-omics data to elucidate this compound’s polypharmacology?

Methodological Answer:

- Data Integration Workflow :

- Transcriptomics : Identify differentially expressed genes (DEGs) via RNA-seq (|log2FC| >1, FDR <0.05).

- Network Pharmacology : Map DEGs to KEGG pathways and overlay with proteomics data (e.g., STRING DB).

- Validation : Use CRISPR/Cas9 knockouts of hub genes (e.g., AKT1) to confirm mechanistic relevance .

- Tools : Use Cytoscape for network visualization and MetaboAnalyst for pathway enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.